S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate
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Overview
Description
S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is an organic compound that belongs to the class of oxathiine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate typically involves the reaction of 4-methylbenzenethiol with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced oxathiine derivatives
Substitution: Various substituted oxathiine derivatives
Scientific Research Applications
S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride
- S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-thiol
- S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-sulfoxide
Uniqueness
S-(4-methylphenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
Molecular Formula |
C18H16O2S2 |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
S-(4-methylphenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbothioate |
InChI |
InChI=1S/C18H16O2S2/c1-13-7-9-15(10-8-13)22-18(19)16-17(21-12-11-20-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
FPLCKVCJMJCUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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